![molecular formula C28H25ClN2O3S B3456931 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide](/img/structure/B3456931.png)
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide
描述
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide, also known as BMS-986165, is a small molecule drug that has been developed as a potent and selective inhibitor of the TYK2 enzyme. It belongs to the class of drugs known as Janus kinase inhibitors (JAK inhibitors) and has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases, including rheumatoid arthritis and psoriasis.
作用机制
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide works by inhibiting the activity of TYK2, a member of the Janus kinase (JAK) family of enzymes that play a key role in the signaling pathways that lead to inflammation. By inhibiting TYK2, 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-23 (IL-23), which are implicated in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide has been shown to have potent and selective inhibition of TYK2, with an IC50 value of 1.0 nM. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in preclinical models. In animal models of rheumatoid arthritis and psoriasis, 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide has been shown to reduce joint inflammation, bone destruction, and skin inflammation, respectively.
实验室实验的优点和局限性
One advantage of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide is its potent and selective inhibition of TYK2, which makes it a promising candidate for the treatment of autoimmune diseases. However, one limitation of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide is that it has not yet been tested in clinical trials, and its safety and efficacy in humans remain to be established.
未来方向
There are several future directions for the research and development of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide. One direction is to conduct clinical trials to evaluate its safety and efficacy in humans, particularly in patients with autoimmune diseases such as rheumatoid arthritis and psoriasis. Another direction is to investigate its potential as a treatment for other autoimmune diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide, as well as to optimize its pharmacokinetic properties and dosing regimens.
科学研究应用
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide has been extensively studied in preclinical models of autoimmune diseases, where it has shown potent and selective inhibition of TYK2, a key enzyme involved in the signaling pathways that lead to inflammation. In particular, 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide has been shown to be effective in reducing joint inflammation and bone destruction in animal models of rheumatoid arthritis, as well as in reducing skin inflammation in models of psoriasis.
属性
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(4-chlorophenyl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O3S/c1-21-11-17-25(18-12-21)35(33,34)31(20-23-7-3-2-4-8-23)27-10-6-5-9-26(27)28(32)30-19-22-13-15-24(29)16-14-22/h2-18H,19-20H2,1H3,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYHFWLSAZVGSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NCC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。